molecular formula C19H20N4O3 B11476914 5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol

5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B11476914
M. Wt: 352.4 g/mol
InChI Key: BFGWRRPEDMTYKJ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, pyrrolidine, and appropriate pyrido[2,3-d]pyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with pyrrolidine under acidic or basic conditions.

    Cyclization Reactions: Forming the pyrido[2,3-d]pyrimidine core through cyclization reactions, often using catalysts or specific reaction conditions.

    Functional Group Modifications: Introducing hydroxyl groups and other functional groups through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Substitution of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-one: Similar structure with a ketone group instead of a hydroxyl group.

    5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-thiol: Similar structure with a thiol group instead of a hydroxyl group.

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N4O3/c1-25-14-6-5-12(11-15(14)26-2)13-7-8-20-17-16(13)18(24)22-19(21-17)23-9-3-4-10-23/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,24)

InChI Key

BFGWRRPEDMTYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4)OC

Origin of Product

United States

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